molecular formula C24H21N3O B1352471 N'-[3-cyano-4-(4-methylphenyl)-4H-benzo[h]chromen-2-yl]-N,N-dimethylmethanimidamide

N'-[3-cyano-4-(4-methylphenyl)-4H-benzo[h]chromen-2-yl]-N,N-dimethylmethanimidamide

Cat. No.: B1352471
M. Wt: 367.4 g/mol
InChI Key: JFTRPWYXXSBSFF-UHFFFAOYSA-N
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Description

N’-[3-cyano-4-(4-methylphenyl)-4H-benzo[h]chromen-2-yl]-N,N-dimethyliminoformamide is a complex organic compound that belongs to the class of cyanoacetamides This compound is characterized by the presence of a cyano group, a benzo[h]chromene moiety, and a dimethyliminoformamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[3-cyano-4-(4-methylphenyl)-4H-benzo[h]chromen-2-yl]-N,N-dimethyliminoformamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature, which affords the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

In industrial settings, the production of cyanoacetamides, including N’-[3-cyano-4-(4-methylphenyl)-4H-benzo[h]chromen-2-yl]-N,N-dimethyliminoformamide, often employs solvent-free reactions. This approach is favored due to its cost-effectiveness and efficiency. The reaction of aryl amines with ethyl cyanoacetate under fusion conditions is one of the widely used methods .

Chemical Reactions Analysis

Types of Reactions

N’-[3-cyano-4-(4-methylphenyl)-4H-benzo[h]chromen-2-yl]-N,N-dimethyliminoformamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include phenacyl bromide, triethylamine, and various alkylating agents. Reaction conditions often involve boiling ethanol as a solvent and the use of basic catalysts .

Major Products Formed

The major products formed from the reactions of N’-[3-cyano-4-(4-methylphenyl)-4H-benzo[h]chromen-2-yl]-N,N-dimethyliminoformamide include various heterocyclic compounds, such as pyrrole derivatives .

Mechanism of Action

The mechanism of action of N’-[3-cyano-4-(4-methylphenyl)-4H-benzo[h]chromen-2-yl]-N,N-dimethyliminoformamide involves its interaction with various molecular targets and pathways. The cyano and carbonyl groups play a crucial role in its reactivity, enabling it to participate in a variety of chemical reactions. The compound’s biological activity is attributed to its ability to interact with specific enzymes and receptors, leading to the modulation of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[3-cyano-4-(4-methylphenyl)-4H-benzo[h]chromen-2-yl]-N,N-dimethyliminoformamide is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. Its ability to form a variety of heterocyclic compounds through different reaction pathways makes it a valuable compound in organic synthesis .

Properties

Molecular Formula

C24H21N3O

Molecular Weight

367.4 g/mol

IUPAC Name

N'-[3-cyano-4-(4-methylphenyl)-4H-benzo[h]chromen-2-yl]-N,N-dimethylmethanimidamide

InChI

InChI=1S/C24H21N3O/c1-16-8-10-18(11-9-16)22-20-13-12-17-6-4-5-7-19(17)23(20)28-24(21(22)14-25)26-15-27(2)3/h4-13,15,22H,1-3H3

InChI Key

JFTRPWYXXSBSFF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4C=C3)OC(=C2C#N)N=CN(C)C

Origin of Product

United States

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